molecular formula C20H23NO4 B11083120 Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate

Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate

Cat. No.: B11083120
M. Wt: 341.4 g/mol
InChI Key: SLBBKNNDQXOUIU-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, a methylbenzoyl group, and an amino propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate typically involves the esterification of 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate can be compared with other similar compounds such as:

    Ethyl 3-(4-hydroxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 3-(4-methoxyphenyl)-3-[(3-chlorobenzoyl)amino]propanoate: Similar structure but with a chlorobenzoyl group instead of a methylbenzoyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-[(3-methylbenzoyl)amino]propanoate

InChI

InChI=1S/C20H23NO4/c1-4-25-19(22)13-18(15-8-10-17(24-3)11-9-15)21-20(23)16-7-5-6-14(2)12-16/h5-12,18H,4,13H2,1-3H3,(H,21,23)

InChI Key

SLBBKNNDQXOUIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

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